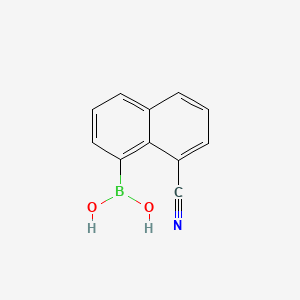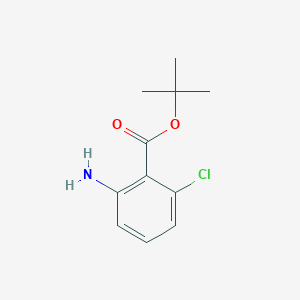![molecular formula C6H12ClNO B15317371 rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5S)-3-azabicyclo[320]heptan-1-ol hydrochloride is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The hydroxyl group can then be introduced through various chemical reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
科学的研究の応用
rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H12ClNO |
|---|---|
分子量 |
149.62 g/mol |
IUPAC名 |
(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-1-5(6)3-7-4-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m0./s1 |
InChIキー |
HQNAGLKZUPXPGY-GEMLJDPKSA-N |
異性体SMILES |
C1C[C@]2([C@@H]1CNC2)O.Cl |
正規SMILES |
C1CC2(C1CNC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)






![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)

